N-butyl-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide
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Description
N-butyl-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C26H32N4O4S and its molecular weight is 496.63. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
A series of thioxoquinazolinone derivatives, including structures similar to N-butyl-2-{[3-(4-methoxybenzyl)-6-morpholin-4-yl-4-oxo-3,4-dihydroquinazolin-2-yl]thio}acetamide, have been synthesized and structurally elucidated. These compounds have been explored for their potential biological activities, showcasing the significance of structural analysis in identifying promising therapeutic agents (Rajasekaran, Rajamanickam, & Darlinquine, 2011). Similarly, Nguyen et al. (2022) developed novel derivatives through a multi-step process, highlighting the chemical versatility and potential for diverse biological applications of such compounds (Nguyen, Pham, Tran, & Bui, 2022).
Pharmacological Activities
Several studies have focused on the pharmacological potential of compounds structurally related to N-butyl-2-{[3-(4-methoxybenzyl)-6-morpholin-4-yl-4-oxo-3,4-dihydroquinazolin-2-yl]thio}acetamide. Research by Bhati (2013) and Singh et al. (2010) has shown significant anti-inflammatory, analgesic, and antimicrobial activities, suggesting the potential therapeutic applications of these compounds in treating inflammation, pain, and bacterial infections (Bhati, 2013); (Singh, Kaur, Kumar, Kumar, & Kumar, 2010).
Antitumor and Cytotoxic Activities
The exploration of N-butyl-2-{[3-(4-methoxybenzyl)-6-morpholin-4-yl-4-oxo-3,4-dihydroquinazolin-2-yl]thio}acetamide derivatives for antitumor and cytotoxic activities has been a significant area of research. Studies by Nguyen et al. (2019) and Elfekki et al. (2014) have demonstrated the cytotoxic potential against cancer cell lines, indicating the importance of these compounds in developing new anticancer therapies (Nguyen, Nguyen, Dao, Nguyen, & Nguyen, 2019); (Elfekki, Hassan, Elshihawy, Ali, & Eltamany, 2014).
Neuroprotective Effects
Compounds bearing structural similarities to N-butyl-2-{[3-(4-methoxybenzyl)-6-morpholin-4-yl-4-oxo-3,4-dihydroquinazolin-2-yl]thio}acetamide have also been evaluated for their neuroprotective effects. Research by Sameem et al. (2017) on pyrano[3,2-c]chromene derivatives has highlighted their potential in offering protection against neurological damage, paving the way for the development of new treatments for neurodegenerative disorders (Sameem, Saeedi, Mahdavi, Nadri, Moghadam, Edraki, Khan, & Amini, 2017).
Properties
IUPAC Name |
N-butyl-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O4S/c1-3-4-11-27-24(31)18-35-26-28-23-10-7-20(29-12-14-34-15-13-29)16-22(23)25(32)30(26)17-19-5-8-21(33-2)9-6-19/h5-10,16H,3-4,11-15,17-18H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKIYWPMIDTZKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CSC1=NC2=C(C=C(C=C2)N3CCOCC3)C(=O)N1CC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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